molecular formula C15H21ClN2O B8626020 N-[1-(3-Chloropropyl)piperidin-4-yl]benzamide CAS No. 59950-38-8

N-[1-(3-Chloropropyl)piperidin-4-yl]benzamide

Cat. No. B8626020
CAS RN: 59950-38-8
M. Wt: 280.79 g/mol
InChI Key: WWRZUCAXACNFSZ-UHFFFAOYSA-N
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Patent
US06200989B1

Procedure details

A mixture of 4-benzamidopiperidine (3.2 g; preparation I11), triethylamine (5.67 ml) and 1-bromo-3-chloropropane (2.31 ml) in 150 ml of tetrahydrofuran was refluxed overnight, then concentrated to a small volume and treated with 100 ml of chloroform. The solution was washed with 50 ml of aqueous saturated solution of potassium carbonate, dried over sodium sulfate and concentrated to dryness. The residue (6 g) was purified by silica gel chromatography (eluent chloroform/methanol 9:1) to give, after recrystallization from 20 ml of diethyl ether, 1.63 g of the product, m.p. 145-147° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH2:24][CH2:25][CH2:26][Cl:27]>O1CCCC1>[C:1]([NH:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:24][CH2:25][CH2:26][Cl:27])[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1CCNCC1
Name
Quantity
5.67 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.31 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume
ADDITION
Type
ADDITION
Details
treated with 100 ml of chloroform
WASH
Type
WASH
Details
The solution was washed with 50 ml of aqueous saturated solution of potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue (6 g) was purified by silica gel chromatography (eluent chloroform/methanol 9:1)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after recrystallization from 20 ml of diethyl ether, 1.63 g of the product, m.p. 145-147° C.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NC1CCN(CC1)CCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.